Methyl 4-phosphonobutanoate

Description

Overview of Organophosphorus Chemistry and Phosphonate (B1237965) Esters

Organophosphorus chemistry is a major branch of organic chemistry focused on the study of organic compounds containing phosphorus. wikipedia.org These compounds are integral to numerous scientific and industrial fields due to their diverse chemical properties and reactivity. longdom.org Phosphorus, like nitrogen, is in group 15 of the periodic table, which explains the many similar properties between their respective compounds. wikipedia.org Organophosphorus compounds are generally classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

Within this broad field, phosphonate esters are a significant class of organophosphorus compounds. atamanchemicals.com They are characterized by a phosphorus atom bonded to two alkoxy or aryloxy groups, a direct carbon-phosphorus (C–P) bond, and a double bond to an oxygen atom. atamanchemicals.com Their general formula is RP(=O)(OR')₂, where R and R' are organic groups. wikipedia.orgatamanchemicals.com This direct P-C bond is a key feature that distinguishes phosphonates from phosphates (which have P-O-C linkages) and provides increased resistance to hydrolysis and enzymatic degradation. atamanchemicals.com The P=O bond in phosphonates imparts significant polarity, which contributes to their unique reactivity. atamanchemicals.com Phosphonates are structurally related to and often prepared from phosphorous acid. wikipedia.org

The synthesis of phosphonate esters is most commonly achieved through the Michaelis-Arbuzov reaction. wikipedia.orgbdu.ac.in This reaction involves the conversion of a trialkyl phosphite (B83602) to a phosphonate ester, often catalyzed by an alkyl halide. wikipedia.org Another synthetic route is the Michaelis-Becker reaction, where a hydrogen phosphonate diester is deprotonated and the resulting anion is alkylated. wikipedia.org More recent methods, such as the Hirao coupling, utilize palladium-catalyzed reactions to form phosphonates. wikipedia.org

The applications of phosphonate esters are extensive, ranging from industrial uses as flame retardants and plasticizers to crucial roles in agriculture as herbicides. atamanchemicals.comwikipedia.org In the realm of medicinal chemistry, phosphonate groups are recognized as stable bioisosteres for phosphates, leading to their incorporation into antiviral drugs. wikipedia.org

Academic Relevance of Alkyl Phosphonobutanoates in Synthetic Chemistry Research

Alkyl phosphonobutanoates, a specific subgroup of phosphonate esters, have garnered considerable interest within the academic community, particularly in the field of synthetic chemistry. Their utility stems from their role as versatile building blocks and intermediates in the synthesis of more complex molecules and as probes for studying biological systems.

One area of significant academic research is the use of alkyl phosphonobutanoates in the synthesis of biologically active compounds. For instance, (S)-2-Amino-2-methyl-4-phosphonobutanoate (MAP4) has been identified as a selective antagonist for the mGlu4a metabotropic glutamate (B1630785) receptor, making it a valuable tool for neurochemical research. kisti.re.krnih.gov The synthesis and biological evaluation of various methyl-substituted 2-amino-4-phosphonobutanoic acid (APB) analogs have been a subject of study to understand their interaction with excitatory amino acid receptors. acs.org

Furthermore, alkyl phosphonobutanoates serve as precursors in the synthesis of other important chemical entities. For example, the preparation of 4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid, an intermediate for the herbicide glufosinate, can involve derivatives of phosphonobutanoic acid. google.com Research has also explored the synthesis of peptidyl phosphorus esters derived from phosphonobutanoates as potential enzyme inhibitors. kyoto-u.ac.jp

The development of novel synthetic methodologies often involves alkyl phosphonobutanoates. For example, research has focused on efficient, large-scale synthesis of these compounds, which is crucial for their broader application in academic and industrial research. google.com The reactivity of the functional groups within alkyl phosphonobutanoates, such as the ester and the phosphonate moieties, allows for a wide range of chemical transformations, making them valuable substrates in the exploration of new reaction pathways.

Structural Classification and Nomenclature of Methyl 4-phosphonobutanoate within Phosphonate Derivatives

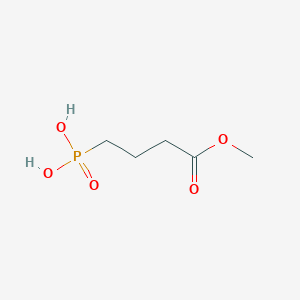

This compound is structurally classified as a phosphonate ester. Its chemical structure consists of a four-carbon butanoate chain, with a phosphono group [-P(O)(OH)₂] attached to the fourth carbon. The carboxylic acid end of the butanoate is esterified with a methyl group. The phosphono group itself can be further esterified, but in the context of "phosphonobutanoate," the presence of the free phosphonic acid or its esters is implied.

The nomenclature of organophosphorus compounds, including phosphonates, follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk According to systematic nomenclature, "phosphonate" refers to a compound containing a C-P(O)(OR)₂ group. wikipedia.org In the case of this compound, the name indicates a butanoate backbone. The "4-phosphono" prefix specifies that a phosphono group is attached to the fourth carbon atom of the butanoate chain. The "methyl" part of the name indicates that the carboxyl group of the butanoate is esterified with a methyl group.

Within the broader family of phosphonate derivatives, compounds are named based on the organic group attached to the phosphorus atom and the ester groups. frontierspartnerships.org For example, if the phosphonic acid part of this compound were esterified with two ethyl groups, the compound would be named Triethyl 4-phosphonobutanoate. chemeo.comchemeo.com

The following table provides a summary of the structural features and nomenclature of this compound:

| Feature | Description |

| Parent Chain | Butanoate |

| Phosphorus-containing group | Phosphono group [-P(O)(OH)₂] |

| Position of Phosphono group | Carbon-4 |

| Ester Group | Methyl (-OCH₃) on the carboxyl group |

| Systematic Name | This compound |

| General Class | Phosphonate Ester |

Historical Context of Phosphonate Synthesis and Applications in Academic Research

The history of phosphonate chemistry dates back to the 19th century, with the first synthesis of bisphosphonates reported in 1897. wikipedia.org However, significant advancements in the synthesis and understanding of phosphonate esters occurred in the post-World War II era. atamanchemicals.com The development of the Michaelis-Arbuzov reaction provided a robust and widely applicable method for the synthesis of phosphonates, paving the way for extensive academic and industrial research. wikipedia.orgbdu.ac.in

Initially, much of the research into organophosphorus compounds was driven by their potential applications in agriculture as pesticides and herbicides. wikipedia.org This led to the discovery of commercially important phosphonates like glyphosate. wikipedia.org Concurrently, academic research began to explore the unique chemical properties of phosphonates, leading to their use as reagents in organic synthesis, most notably in the Horner-Wadsworth-Emmons olefination reaction. uiowa.edu

The discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid (ciliatine) in 1959, opened up a new avenue of research into their biological roles. nih.gov This spurred investigations into phosphonates as mimics of phosphates in biological systems, a concept that has become central to their application in medicinal chemistry. wikipedia.org The realization that the C-P bond is resistant to enzymatic cleavage led to the design of phosphonate-containing molecules as stable analogs of phosphate-containing biomolecules, including enzyme inhibitors and antiviral agents. wikipedia.orgresearchgate.net

In recent decades, academic research has focused on developing more sophisticated and milder synthetic methods for preparing phosphonates, including stereoselective syntheses. uiowa.edumdpi.com The use of phosphonates as ligands in catalysis and as building blocks for novel materials has also become a prominent area of investigation. bdu.ac.inrsc.org The ongoing exploration of phosphonate chemistry continues to yield new discoveries and applications, underscoring its enduring importance in academic research. longdom.orgwiley.com

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-4-oxobutyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXDNVXWIJHPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Phosphonobutanoate

Esterification Reactions for the Synthesis of Alkyl 4-phosphonobutanoates

Esterification reactions are a fundamental approach, starting from the corresponding 4-phosphonobutanoic acid or another alkyl ester. These methods focus on modifying the carboxyl group of the butanoate backbone.

Direct esterification involves the reaction of 4-phosphonobutanoic acid with methanol (B129727), typically in the presence of an acid catalyst. This method is analogous to the well-known Fischer esterification of carboxylic acids. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process where an acid catalyst, such as sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the desired methyl ester. masterorganicchemistry.com The use of a large excess of methanol can drive the equilibrium toward the product side. masterorganicchemistry.com

Alternative methods for the direct esterification of phosphonic acids have also been developed, which could potentially be applied to the carboxylic acid moiety. These can involve reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of orthoesters as alkoxy group donors. nih.gov

Table 1: Comparison of Direct Esterification Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, effective | Harsh conditions, potential for side reactions |

| Tosic Acid (TsOH) | Reflux in excess alcohol | Solid, easier to handle than H₂SO₄ | More expensive than sulfuric acid |

| Dicyclohexylcarbodiimide (DCC) | Room temperature | Mild conditions | Stoichiometric byproduct (DCU) removal |

| Orthoesters | 30°C to higher temperatures | Mild conditions, no additional reagents | Can be substrate-specific |

Transesterification is another valuable strategy, particularly if a different alkyl 4-phosphonobutanoate is more readily available than the free acid. In this process, an existing ester is converted into another by reaction with an alcohol (in this case, methanol) in the presence of a catalyst. The reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide).

More advanced catalysts, such as Scandium(III) triflate (Sc(OTf)₃), have been shown to effectively catalyze the transesterification of carboxylic esters in boiling alcohols, offering a route to prepare various methyl, ethyl, and other alkyl esters in high yields. organic-chemistry.org For phosphonate (B1237965) esters specifically, transesterification can be achieved using silyl (B83357) halides, followed by selective cleavage with a protic solvent. nih.gov

Michaelis-Arbuzov Rearrangement and Related Phosphonylation Techniques

The Michaelis-Arbuzov reaction is one of the most important and widely used methods for forming a carbon-phosphorus bond, making it a cornerstone in the synthesis of phosphonates. wikipedia.orgnih.gov

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.govorganic-chemistry.org To synthesize Methyl 4-phosphonobutanoate, this reaction would typically employ trimethyl phosphite and a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate).

The mechanism proceeds in two main steps:

Sɴ2 Attack: The nucleophilic phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the methyl 4-halobutanoate, displacing the halide ion and forming a quasi-phosphonium salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then attacks one of the methyl groups on the phosphonium (B103445) intermediate in a second Sɴ2 reaction. This step results in the formation of the pentavalent phosphonate product (this compound) and a methyl halide byproduct. wikipedia.org

The reaction is often carried out by heating the neat reactants or in a high-boiling solvent. Its broad applicability makes it a primary choice for creating the C-P bond in phosphonate synthesis. chem-station.com

Table 2: Representative Michaelis-Arbuzov Reaction Parameters

| Phosphorus Reactant | Alkyl Halide Substrate | Product Type | Typical Conditions |

|---|---|---|---|

| Triethyl phosphite | Ethyl bromoacetate | Phosphonate | Heat, neat or solvent |

| Trimethyl phosphite | Methyl 4-bromobutanoate | Phosphonate | Heat, neat |

| Phosphonite | Alkyl halide | Phosphinate | Varies |

| Phosphinite | Alkyl halide | Phosphine (B1218219) oxide | Varies |

Modern synthetic chemistry offers powerful alternatives to the classical Arbuzov reaction, with palladium-catalyzed cross-coupling reactions being particularly prominent for C-P bond formation. nih.gov These methods, often extensions of the Hirao reaction, typically couple aryl or vinyl halides/triflates with H-phosphonates or phosphites.

For the synthesis of an alkyl phosphonate like this compound, this strategy would involve the coupling of a methyl 4-halobutanoate or a related derivative with a phosphorus source like dimethyl phosphite. The general catalytic cycle involves:

Oxidative Addition: A low-valent palladium(0) complex reacts with the alkyl halide (R-X) to form a palladium(II) intermediate (R-Pd-X).

Ligand Exchange/Transmetalation: The phosphorus nucleophile coordinates to the palladium center.

Reductive Elimination: The coupled product (R-P) is eliminated, regenerating the palladium(0) catalyst. nih.gov

These reactions often require a specific ligand to facilitate the catalytic cycle and a base. Palladium-catalyzed phosphorylation has been successfully applied to aryl mesylates and tosylates, demonstrating excellent functional group tolerance, which is advantageous for complex molecules. organic-chemistry.org Photoinduced palladium catalysis represents a newer development, enabling the generation of phosphorus radicals from precursors like Cl-phosphine oxides for addition to various compounds. rsc.org

Advanced Synthetic Routes to Butanoate Phosphonate Scaffolds

Beyond the more common methods, several advanced synthetic routes have been developed for creating phosphonate-containing molecules. While not always applied directly to this compound, these strategies highlight the broader possibilities for constructing butanoate phosphonate scaffolds.

One such approach is the Atherton-Todd reaction , which can form phosphonates under different conditions than the Arbuzov reaction. researchgate.net Another significant method is the Kabachnik-Fields reaction , a multi-component reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. While this reaction typically yields aminophosphonates, its principles of convergent synthesis could inspire novel routes to functionalized butanoate phosphonates. scilit.com

Furthermore, the field of biosynthesis offers insights into enzymatic routes for C-P bond formation. For instance, the biosynthetic pathway for the phosphonopeptide valinophos involves several novel enzymatic transformations, including the reduction of phosphonopyruvate (B1221233) and the esterification of a phosphonate scaffold with an amino acid. nih.gov These biological pathways demonstrate that nature has evolved sophisticated machinery for constructing phosphonate natural products, which could inspire future biocatalytic or chemoenzymatic syntheses of butanoate phosphonates. nih.gov

Stereoselective Synthesis Approaches to Phosphonobutanoates

The synthesis of specific stereoisomers of phosphonobutanoates is crucial as the biological activity of these compounds is often dependent on their three-dimensional structure. unl.pt Stereoselective synthesis, which refers to a chemical reaction that preferentially results in one stereoisomer over another, has been a significant area of research in the field of organophosphorus chemistry. Both diastereoselective and enantioselective methods have been developed to control the stereochemistry at the chiral centers within the phosphonobutanoate backbone.

One notable approach to achieving stereocontrol is through the use of chiral auxiliaries. For instance, a direct and highly regio- and stereoselective addition of the lithium salt of a bislactim ether to alkenylphosphonates has been developed for the synthesis of optically pure 2-amino-4-phosphonobutanoic acids. sciforum.net This method has demonstrated high π-facial selectivity, leading to the desired stereoisomers. sciforum.net In a specific application of this methodology, the reaction between the lithium salt of a bislactim ether and prochiral alkenylphosphonates provided a stereocontrolled route to 2-amino-2-methyl-4-phosphonobutanoic acid derivatives. sciforum.net The diastereomeric excess of the major adducts in these reactions was reported to be greater than 90%. sciforum.net

Asymmetric catalysis, employing either metal complexes or small organic molecules (organocatalysis), represents another powerful strategy for the synthesis of chiral phosphonates. unl.ptmdpi.com These catalytic methods offer the advantage of generating chirality in the product from achiral starting materials, often with high efficiency and enantioselectivity. mdpi.com The primary methods for the asymmetric synthesis of C-chiral phosphonates involve the phosphonylation of compounds containing a C=X bond, such as carbonyls and imines. mdpi.com Reactions like the phospha-aldol, phospha-Mannich, and phospha-Michael additions are commonly employed. mdpi.com For example, chiral N,N'-dioxide-Ytterbium(III) complexes have been shown to promote the asymmetric addition of diethyl phosphite to aldehydes, yielding products with good yields and enantioselectivities. mdpi.com

Organocatalysis has emerged as a particularly attractive approach due to its mild reaction conditions and the use of readily available, often less toxic catalysts. unl.pt Chiral organocatalysts have been successfully applied in the hydrophosphonylation of imines (the aza-Pudovic reaction) to produce chiral α-amino phosphonic acids, which are valuable precursors for various pharmaceutical agents. unl.pt The enantioselectivity of these reactions can be highly dependent on the structure of both the substrate and the catalyst. unl.pt

Table 1: Comparison of Stereoselective Synthesis Methods for Phosphonobutanoates

| Method | Catalyst/Auxiliary | Key Reaction | Stereocontrol | Reported Selectivity |

|---|---|---|---|---|

| Chiral Auxiliary | Bislactim ether | Michael Addition | Diastereoselective | >90% de |

| Metal Catalysis | Chiral N,N'-dioxide-Ytterbium(III) complex | Hydrophosphonylation of aldehydes | Enantioselective | Good enantioselectivities |

| Organocatalysis | Chiral Brønsted acid | Hydrophosphonylation of imines | Enantioselective | Up to 90.6% ee |

de = diastereomeric excess; ee = enantiomeric excess

Green Chemistry Principles in Phosphonobutanoate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. In the context of phosphonobutanoate synthesis, several strategies align with these principles, focusing on aspects such as atom economy, use of less hazardous materials, and energy efficiency.

A key area where green chemistry principles are evident is in the rise of organocatalysis for the synthesis of chiral phosphonates. unl.pt Unlike many traditional metal-based catalysts, organocatalysts are typically composed of abundant elements (carbon, hydrogen, oxygen, nitrogen) and are often less toxic. unl.pt Furthermore, organocatalytic reactions can frequently be carried out under mild conditions, at or near room temperature, which reduces energy consumption. unl.pt The insensitivity of many of these reactions to moisture and oxygen can also simplify the experimental setup and reduce the need for inert atmosphere techniques, which often rely on energy-intensive processes. unl.pt

Table 2: Application of Green Chemistry Principles in Phosphonobutanoate Synthesis

| Green Chemistry Principle | Application in Phosphonobutanoate Synthesis | Example |

|---|---|---|

| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents. | Asymmetric synthesis using chiral metal complexes or organocatalysts. |

| Less Hazardous Chemical Syntheses | Employing catalysts with lower toxicity compared to heavy metals. | Use of metal-free organocatalysts. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Organocatalyzed reactions that proceed efficiently at room temperature. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Addition reactions like hydrophosphonylation where most atoms from the reactants are incorporated into the product. |

Advanced Spectroscopic Characterization of Methyl 4 Phosphonobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl 4-phosphonobutanoate. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the molecular framework, including connectivity and spatial relationships, can be obtained. One-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The expected signals for this compound are assigned based on their chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| P-CH₂ | 1.80 - 1.95 | m | |

| CH₂-CH₂-C=O | 1.95 - 2.10 | m | |

| CH₂-C=O | 2.45 | t | 7.2 |

| O-CH₃ | 3.67 | s |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. As with proton NMR, the chemical shift of each carbon atom is indicative of its electronic environment. The carbonyl carbon of the ester and the carbons directly attached to the phosphorus and ester oxygen atoms are typically found further downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| P-CH₂ | 23.5 (d, JP-C ≈ 140 Hz) |

| P-CH₂-C H₂ | 21.0 |

| CH₂-C=O | 33.0 |

| C=O | 173.5 |

| O-CH₃ | 51.5 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Phosphorus-31 (³¹P) NMR Analysis

Phosphorus-31 NMR is a highly specific technique for observing phosphorus-containing compounds. nih.gov It provides a distinct signal for the phosphorus nucleus in this compound, with a characteristic chemical shift. nih.gov The chemical shift for phosphonate esters typically appears in a specific region of the spectrum, aiding in the confirmation of this functional group. nih.gov For methylphosphonates, the chemical shift is sensitive to factors such as pH and the identity of surrounding cations. nih.govresearchgate.net The spectrum is often acquired with proton decoupling to simplify the signal to a singlet.

Table 3: Expected ³¹P NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄. The expected range is based on typical values for alkyl phosphonate esters.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the butanoate chain.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would be used to definitively assign the proton signals to their corresponding carbons in the butanoate chain and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying long-range connectivities. For instance, HMBC would show a correlation from the O-CH₃ protons to the carbonyl carbon, and from the P-CH₂ protons to the adjacent methylene carbon, confirming the ester and phosphonate functionalities and their positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement. For phosphonates, cleavage of the P-C and P-O bonds is also expected.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 180.06 | Molecular Ion |

| [M - OCH₃]⁺ | 149.03 | Loss of methoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=O (ester) | 1735 - 1750 | Stretching |

| P=O (phosphonate) | 1200 - 1300 | Stretching |

| C-O (ester) | 1000 - 1300 | Stretching |

The strong absorption band for the carbonyl group (C=O) of the ester is a particularly prominent feature in the IR spectrum. docbrown.info The presence of a strong band in the specified region for the phosphonyl group (P=O) would be another key indicator of the compound's structure.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides detailed insights into the vibrational modes of a molecule, offering a fingerprint of its chemical structure. In the absence of a specific Raman spectrum for this compound, we can infer its characteristic vibrational frequencies by examining a structurally similar compound, dimethyl methylphosphonate (DMMP). The key vibrational modes expected for this compound would arise from the phosphonate group (P=O, P-O, P-C), the ester group (C=O, C-O), and the alkyl chain (C-C, C-H).

The phosphonate headgroup is expected to produce some of the most characteristic peaks in the Raman spectrum. The P=O stretching vibration is typically strong and appears in the region of 1200-1300 cm⁻¹. The P-O-C symmetric and asymmetric stretching vibrations are also prominent and are generally observed in the 1000-1100 cm⁻¹ and 750-850 cm⁻¹ regions, respectively. The P-C stretch from the phosphonobutanoate chain would likely be found in the 650-800 cm⁻¹ range.

The ester functionality will also contribute distinct vibrational modes. The C=O stretching of the methyl ester group is expected to produce a strong band around 1730-1750 cm⁻¹. The C-O stretching vibration of the ester will likely appear in the 1100-1300 cm⁻¹ region.

The butanoate alkyl chain will exhibit characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ range, as well as CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. C-C stretching vibrations of the alkyl chain are typically weaker and appear in the 800-1200 cm⁻¹ region.

Based on the analysis of dimethyl methylphosphonate, a tentative assignment of the major Raman vibrational modes for this compound is presented in the interactive data table below.

Interactive Data Table: Tentative Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(C-H) | 2800-3000 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups in the butanoate chain and methyl ester. |

| ν(C=O) | 1730-1750 | Stretching vibration of the carbonyl group in the methyl ester. |

| δ(CH₂) | ~1450 | Bending (scissoring) vibration of the methylene groups in the butanoate chain. |

| ν(P=O) | 1200-1300 | Stretching vibration of the phosphoryl group. |

| ν(C-O) | 1100-1300 | Stretching vibration of the ester C-O bond. |

| νₛ(P-O-C) | 1000-1100 | Symmetric stretching of the phosphonate P-O-C bonds. |

| νₐ(P-O-C) | 750-850 | Asymmetric stretching of the phosphonate P-O-C bonds. |

| ν(P-C) | 650-800 | Stretching of the phosphorus-carbon bond. |

Note: The presented wavenumber ranges are estimations based on data from analogous compounds and may vary for this compound.

X-ray Crystallography for Solid-State Structural Determination

The molecule is expected to adopt a tetrahedral geometry around the phosphorus atom, with bond angles close to the ideal 109.5°. The P=O bond will be the shortest of the phosphorus bonds, followed by the P-O and P-C bonds. The butanoate chain is likely to adopt a staggered conformation to minimize steric hindrance.

Intermolecular interactions in the crystal lattice will be dominated by hydrogen bonding and van der Waals forces. Although this compound does not have strong hydrogen bond donors, the phosphoryl oxygen (P=O) and the ester carbonyl oxygen (C=O) can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring molecules. The packing of the alkyl chains will be governed by van der Waals interactions, leading to an efficient packing arrangement in the solid state.

To provide a quantitative perspective, the table below presents typical crystallographic parameters for a simple alkyl phosphonate, which can be considered as a model for the phosphonate moiety of this compound.

Interactive Data Table: Representative Crystallographic Data for a Simple Alkyl Phosphonate Moiety

| Parameter | Typical Value |

| Unit Cell System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Bond Lengths (Å) | |

| P=O | 1.45 - 1.50 |

| P-O | 1.55 - 1.60 |

| P-C | 1.78 - 1.82 |

| C=O (ester) | 1.20 - 1.25 |

| C-O (ester) | 1.33 - 1.36 |

| O-CH₃ (ester) | 1.43 - 1.46 |

| C-C | 1.52 - 1.54 |

| Bond Angles (°) | |

| O=P-O | 112 - 118 |

| O=P-C | 110 - 115 |

| O-P-O | 100 - 106 |

| O-P-C | 105 - 110 |

Note: These values are generalized from various alkyl phosphonate crystal structures and serve as an approximation for this compound.

Further experimental work is necessary to definitively determine the Raman spectrum and crystal structure of this compound. However, the analysis of analogous compounds provides a strong and scientifically grounded framework for understanding the key spectroscopic and structural features of this molecule.

Computational and Theoretical Investigations of Methyl 4 Phosphonobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like Methyl 4-phosphonobutanoate. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. For a molecule like this compound, DFT studies would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. These properties are crucial for predicting sites of electrophilic and nucleophilic attack.

Predict vibrational frequencies: The results of these calculations can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.

While no specific DFT studies on this compound were found, research on similar organophosphorus compounds demonstrates the utility of this approach.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for:

Exploring conformational space: The molecule has several rotatable bonds, and MD simulations can identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum or in a solvent).

Understanding intermolecular interactions: If studied in a condensed phase, MD can reveal how molecules of this compound interact with each other or with solvent molecules.

Specific MD simulation studies focused on the conformational analysis of this compound are not available.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these predictions would include:

NMR chemical shifts: Calculations can predict the 1H, 13C, and 31P NMR chemical shifts, which are essential for structural elucidation.

IR and Raman spectra: As mentioned earlier, vibrational frequencies can be calculated and compared with experimental data.

While general methods for these predictions are well-established, specific computational predictions of the spectroscopic parameters for this compound have not been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This would involve:

Mapping reaction pathways: Identifying the transition states and intermediates for reactions such as hydrolysis or reactions at the phosphonate (B1237965) or ester groups.

Calculating activation energies: Determining the energy barriers for different reaction pathways to predict which reactions are most likely to occur.

There are no computational studies in the literature that elucidate the reaction mechanisms of this compound.

Structure-Reactivity Relationship Studies via Computational Approaches

By systematically modifying the structure of this compound (e.g., by changing substituents) and calculating various electronic and structural parameters, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These studies help in understanding how changes in the molecular structure affect its chemical reactivity. Such computational studies for this compound have not been found.

Chemical Reactivity and Transformation Pathways of Methyl 4 Phosphonobutanoate

Hydrolysis of the Methyl Ester Moiety

The methyl ester group of Methyl 4-phosphonobutanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-phosphonobutanoic acid and methanol (B129727). This reaction is a fundamental transformation for converting the ester into a carboxylic acid, which can then undergo further reactions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. The reaction proceeds via a series of reversible steps. Initially, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.

Base-Promoted Hydrolysis (Saponification): The hydrolysis can also be achieved using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free 4-phosphonobutanoic acid. The base-promoted hydrolysis is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.

| Condition | Reagents | Products | Key Features |

| Acidic | Dilute HCl or H₂SO₄, excess H₂O | 4-Phosphonobutanoic acid, Methanol | Reversible reaction, requires acid catalyst. |

| Basic | NaOH or KOH in H₂O/alcohol | Sodium or Potassium 4-phosphonobutanoate, Methanol | Irreversible reaction, forms a carboxylate salt. |

Reactions Involving the Phosphonate (B1237965) Group

The phosphonate moiety in this compound is another key site for chemical reactions, allowing for modifications of the phosphorus center.

Reactions with Nucleophiles

The phosphorus atom in the phosphonate group is electrophilic and can be attacked by various nucleophiles. These reactions often involve the displacement of one or both of the alkoxy groups attached to the phosphorus.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can react with phosphonate esters. The reaction of diethyl phosphonate with alkyl or aryl Grignard reagents has been shown to yield secondary phosphine (B1218219) oxides and unsymmetrical tertiary phosphine oxides stackexchange.com. Similarly, organolithium reagents can deprotonate the carbon alpha to the phosphonate group, creating a carbanion that can then react with electrophiles. However, these strong nucleophiles can also react with the ester group, leading to a mixture of products if the reaction is not carefully controlled.

Reactions with Electrophiles

The phosphonate group itself is generally not reactive towards electrophiles. However, the oxygen atoms of the P=O and P-O-R groups possess lone pairs of electrons and can potentially be protonated or interact with Lewis acids. These interactions can activate the phosphonate group towards other transformations.

Modifications at the Butanoate Carbon Chain

The carbon backbone of the butanoate portion of the molecule offers further opportunities for functionalization, particularly at the carbon atom alpha to the ester carbonyl group.

Alpha-Carbon Reactivity

The hydrogen atoms on the carbon atom adjacent to the ester carbonyl group (the α-carbon) are weakly acidic due to the electron-withdrawing nature of the carbonyl group. This acidity allows for the formation of an enolate ion in the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction proceeds via an SN2 mechanism and results in the formation of a new carbon-carbon bond at the α-position.

Halogenation: The α-carbon can also be halogenated. In the presence of a base, an enolate is formed which then reacts with a halogen source (e.g., Br₂). Under acidic conditions, the reaction proceeds through an enol intermediate. The introduction of a halogen atom at the α-position can provide a handle for further nucleophilic substitution reactions chemistrysteps.comlibretexts.orgchemistrysteps.com.

| Reaction | Reagents | Intermediate | Product |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Enolate | Methyl 2-alkyl-4-phosphonobutanoate |

| Halogenation | Base or Acid, Halogen (X₂) | Enolate or Enol | Methyl 2-halo-4-phosphonobutanoate |

Functionalization of the Butanoate Backbone

Beyond the α-carbon, functionalization of the butanoate backbone of this compound is less common and generally requires more specialized synthetic methods. One potential approach could involve the reduction of the ester group to an alcohol, which could then be further modified. For instance, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield 4-phosphonobutan-1-ol. The resulting primary alcohol could then be a site for oxidation, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the introduction of various functional groups at the terminus of the carbon chain.

Stereochemical Considerations in Reactions of Phosphonobutanoates

The stereochemistry of reactions involving phosphonobutanoates is a critical aspect that influences the biological activity and physical properties of the resulting products. Reactions can be influenced by existing stereocenters in the molecule or can be designed to create new stereocenters with high selectivity.

When a phosphonobutanoate already possesses a chiral center, reactions at a different position can proceed with diastereoselectivity. The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This diastereoselective control is crucial in the synthesis of complex molecules with multiple stereocenters. For instance, in the synthesis of derivatives of 2-amino-2-methyl-4-phosphonobutanoic acid, the addition of a lithium salt of a bislactim ether to prochiral alkenylphosphonates can lead to the formation of adducts with notable diastereomeric excess. The creation of a new stereocenter during the quenching of the reaction is influenced by the existing chiral auxiliary.

In the absence of a pre-existing chiral center, asymmetric catalysis is a powerful tool for introducing chirality into phosphonobutanoate structures. Various catalytic systems, including chiral metal complexes and organocatalysts, have been developed for the enantioselective synthesis of phosphonates. These methods are applicable to the synthesis of chiral phosphonobutanoates and their derivatives.

Key asymmetric reactions include:

Phospha-Michael Addition: The conjugate addition of a phosphite (B83602) to an α,β-unsaturated carbonyl compound can be rendered enantioselective by using chiral catalysts. This approach is valuable for synthesizing γ-ketophosphonates with high enantiomeric excess.

Phospha-Aldol (Abramov) Reaction: The addition of phosphites to aldehydes to form α-hydroxyphosphonates can be catalyzed by chiral Lewis acids or bases, yielding products with high optical purity.

Phospha-Mannich Reaction: This three-component reaction involving an aldehyde, an amine, and a phosphite can be performed asymmetrically to produce chiral α-aminophosphonates.

The stereochemical outcome of these reactions is highly dependent on the catalyst structure, substrate, and reaction conditions. For example, the volume of alkyl substituents on an aldehyde can significantly affect the stereoselectivity of the Kabachnik–Fields reaction.

The table below summarizes representative examples of stereoselective reactions in the synthesis of chiral phosphonates, which are analogous to transformations that could be applied to phosphonobutanoate systems.

| Reaction Type | Substrate/Reagent | Catalyst/Chiral Auxiliary | Product Type | Stereoselectivity (ee/de) |

| Phospha-Michael | Chalcone derivative | Guanidinium/bis-thiocarbamide | γ-Ketophosphonate | Up to 95% ee |

| Phospha-Aldol | Aromatic aldehyde | Heterobimetallic complex | α-Hydroxyphosphonate | Up to 99% ee |

| Phospha-Mannich | Imine | Chiral Brønsted acid | α-Aminophosphonate | Up to 90.6% ee |

| Asymmetric Hydrogenation | α,β-Unsaturated phosphonate | Rh-BisP* complex | Saturated phosphonate | Up to 95% ee |

It is important to note that reactions involving the phosphorus center itself, such as the phosphonate-phosphate rearrangement, have also been studied from a stereochemical perspective. Research has shown that this rearrangement can proceed with retention of configuration at the phosphorus atom.

Catalytic Transformations of this compound

This compound can undergo a variety of catalytic transformations at the phosphonate or ester functionalities, as well as on the carbon backbone, to yield a range of valuable derivatives.

Hydrolysis: The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 4-phosphonobutanoic acid.

Acid-Catalyzed Hydrolysis: This is typically carried out by heating the phosphonate ester with a strong acid such as concentrated hydrochloric acid. The reaction proceeds in a stepwise manner, with the terminal methyl ester likely hydrolyzing under milder conditions than the phosphonate esters.

Base-Catalyzed Hydrolysis: Saponification using an aqueous solution of a strong base, like sodium hydroxide, followed by acidification, also affords the corresponding phosphonic acid. Base-catalyzed hydrolysis is generally faster for methyl esters compared to more sterically hindered esters.

Enzymatic Hydrolysis: Enzymes such as alkaline phosphatase can catalyze the hydrolysis of phosphate (B84403) and phosphonate esters. This method offers high selectivity and proceeds under mild conditions, though specific studies on this compound are limited.

Reduction: The ester group of this compound can be selectively reduced to the corresponding alcohol, 4-(dihydroxyphosphoryl)butan-1-ol, using appropriate reducing agents. Catalytic hydrogenation is a common method for such reductions, although it may require harsh conditions for ester reduction. More commonly, chemical hydrides like lithium aluminum hydride would be used, though this is not a catalytic process.

Catalytic Hydrogenation of Unsaturated Analogs: While this compound is a saturated compound, the catalytic asymmetric hydrogenation of related α,β-unsaturated phosphonates is a well-established method for producing chiral saturated phosphonates. Catalysts based on rhodium and nickel with chiral phosphine ligands have shown excellent enantioselectivity in these reactions.

Cross-Coupling Reactions: The carbon-phosphorus (C-P) bond in phosphonates is generally stable. However, functionalization of the carbon backbone or transformation of the phosphonate group can be achieved through various catalytic cross-coupling reactions. For instance, aryl and vinyl phosphonates are commonly synthesized via palladium-catalyzed Hirao coupling. While not directly applicable to the saturated chain of this compound without prior functionalization (e.g., halogenation), these methods highlight the potential for catalytic C-P bond formation in the synthesis of more complex phosphonobutanoate derivatives. Nickel-catalyzed cross-coupling reactions also provide a route to aryl phosphonates.

The following table presents data on relevant catalytic transformations of phosphonate esters.

| Transformation | Substrate | Catalyst/Reagent | Product | Yield |

| Acid Hydrolysis | Dimethyl methylphosphonate | Concentrated HCl, reflux | Methylphosphonic acid | Not specified |

| Asymmetric Hydrogenation | Diethyl (E)-prop-1-en-1-ylphosphonate | [Rh(cod)2]BF4 / (R,R)-Me-BisP* | Diethyl (R)-propylphosphonate | 98% |

| Hirao Cross-Coupling | Iodobenzene and Diethyl phosphite | Pd(PPh3)4, Et3N | Diethyl phenylphosphonate | 95% |

| Nickel-Catalyzed Cross-Coupling | 4-Bromoanisole and Triisopropyl phosphite | NiCl2 | Diisopropyl (4-methoxyphenyl)phosphonate | High |

Applications of Methyl 4 Phosphonobutanoate in Academic Organic Synthesis

Role as a Synthetic Precursor to Other Phosphonate (B1237965) Derivatives

Methyl 4-phosphonobutanoate is a foundational molecule for the synthesis of a variety of other phosphonate derivatives. The presence of the methyl ester and the phosphonate group provides two reactive sites that can be selectively modified to yield a wide array of compounds.

One of the most straightforward transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-phosphonobutanoic acid. This reaction is typically carried out under acidic or basic conditions. The resulting phosphonic acid-carboxylic acid bifunctional molecule is a valuable synthon for further elaboration, for instance, in the synthesis of phosphonopeptides, which are peptide analogues with significant biological activity.

Furthermore, the phosphonate esters can be dealkylated, often using reagents like bromotrimethylsilane (B50905) followed by hydrolysis, to yield the free phosphonic acid. This process is crucial when the phosphonic acid moiety itself is the desired functional group in the final product, as is often the case for biologically active molecules that mimic natural phosphates.

The carbon-phosphorus (C-P) bond in this compound is highly stable, allowing for extensive chemical modifications at other parts of the molecule without cleaving this bond. This stability is a key feature that makes phosphonates, including this compound, reliable scaffolds in multi-step syntheses.

Utilization in Horner-Wittig-Emmons Type Olefination Reactions for C-C Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, primarily producing E-alkenes with high stereoselectivity. wikipedia.org This reaction involves the use of a stabilized phosphonate carbanion, which reacts with an aldehyde or a ketone.

This compound can be a key reagent in HWE reactions. The reaction mechanism begins with the deprotonation of the carbon atom alpha to the phosphonate group using a suitable base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a nucleophilic carbanion. wikipedia.orgorganic-chemistry.org This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. nrochemistry.comalfa-chemistry.com This intermediate subsequently collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed, simplifying the purification process. wikipedia.orgalfa-chemistry.com

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, allowing them to react with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com The reaction typically shows excellent E-selectivity, which is a significant advantage in the synthesis of complex molecules where stereochemistry is crucial. organic-chemistry.org

Below is a table summarizing typical conditions and outcomes of the Horner-Wadsworth-Emmons reaction.

| Parameter | Description | Common Examples | Outcome | Citations |

| Phosphonate Reagent | A phosphonate ester with an alpha-proton. | Triethyl phosphonoacetate | Formation of α,β-unsaturated esters | nrochemistry.com |

| Base | Used to deprotonate the phosphonate. | NaH, n-BuLi, DBU, NaOMe | Generation of the phosphonate carbanion | organic-chemistry.orgalfa-chemistry.com |

| Carbonyl Compound | An aldehyde or ketone. | Benzaldehyde, Cyclohexanone | Reacts with the carbanion to form the alkene | wikipedia.org |

| Solvent | The reaction medium. | THF, DME | Affects reaction rate and selectivity | alfa-chemistry.com |

| Stereoselectivity | The preferential formation of one stereoisomer. | Typically high E-selectivity | Predominantly trans-alkenes | wikipedia.orgorganic-chemistry.org |

| Workup | Removal of the phosphate byproduct. | Aqueous extraction | Simplified purification | wikipedia.orgalfa-chemistry.com |

Intermediate in the Synthesis of Biologically Relevant Phosphonic Acids and Analogs (e.g., L-2-amino-4-phosphonobutanoate analogs)

Phosphonic acids are recognized as important mimics of phosphates and carboxylic acids in biological systems, leading to their widespread investigation as enzyme inhibitors and receptor ligands. hawaii.edu this compound and its derivatives are crucial intermediates in the synthesis of these biologically active molecules, particularly analogs of L-2-amino-4-phosphonobutanoic acid (L-AP4). L-AP4 is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in various neurological processes. nih.govnih.gov

The synthesis of L-AP4 analogs often involves the introduction of an amino group at the C2 position (alpha to the carboxylate) of the butanoate chain. Various synthetic strategies are employed to achieve this stereoselectively. For example, constrained analogs of L-AP4, such as (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, have been synthesized to study the bioactive conformation of L-AP4. nih.gov These syntheses often utilize Horner-Emmons reactions of phosphonate-containing building blocks to construct the carbon skeleton. nih.gov

The phosphonate moiety in these target molecules is often introduced early in the synthetic sequence, with the methyl ester of the phosphonobutanoate serving as a protected form of the carboxylic acid. This allows for chemical manipulations on other parts of the molecule before the final deprotection of the phosphonic acid and carboxylic acid groups. The inherent stability of the C-P bond is again a critical feature that allows for the successful execution of these multi-step syntheses.

The biological activity of these analogs is highly dependent on their stereochemistry and conformation. For instance, studies on cyclopropyl (B3062369) analogs of L-AP4 have helped to elucidate the extended conformation that is likely responsible for its activity at certain neuronal pathways. nih.gov

Here is a table of some biologically relevant phosphonic acids and their significance:

| Compound | Biological Target/Activity | Significance | Citations |

| L-2-amino-4-phosphonobutanoic acid (L-AP4) | Group III metabotropic glutamate receptor agonist | Neurotransmitter research, potential therapeutic agent | nih.govnih.gov |

| (Z)- & (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | L-AP4 analogs, mGluR ligands | Probing receptor binding and conformation | nih.gov |

| Phosphinothricin | Herbicide, glutamine synthetase inhibitor | Agrochemical and biochemical research | nih.gov |

| Fosfomycin | Antibiotic | Treatment of bacterial infections | hawaii.edu |

Application in the Construction of Complex Molecular Architectures

The chemical versatility of phosphonates, including butanoates, makes them valuable components in the construction of complex molecular architectures such as macrocycles. Macrocyclic compounds are of great interest in medicinal chemistry and materials science due to their unique structural and functional properties. nih.gov

The synthesis of macrocycles often involves a ring-closing step that can be challenging due to entropic factors. The Horner-Wadsworth-Emmons reaction is one of the methodologies that can be effectively employed for macrocyclization. An intramolecular HWE reaction, where the phosphonate and the carbonyl group are present in the same molecule, can be used to form large rings, such as 14-membered lactones. alfa-chemistry.com

The synthesis of these complex structures often requires multi-step sequences where the phosphonobutanoate can serve as a key building block, providing a segment of the macrocyclic framework. The ester and phosphonate functionalities can be used for further derivatization or to impart specific properties to the final molecular architecture.

Development of Novel Reagents and Catalysts Derived from Phosphonobutanoates

The field of organophosphorus chemistry has seen the development of numerous reagents and catalysts for a wide range of organic transformations. youtube.com While simple phosphines are well-known ligands and catalysts, more complex organophosphorus compounds derived from structures like phosphonobutanoates have the potential to be developed into novel reagents and catalysts with unique properties.

The phosphonate group can be modified to create chiral ligands for asymmetric catalysis. The butanoate chain provides a scaffold that can be functionalized with other coordinating groups or chiral auxiliaries. For instance, the carboxylic acid functionality (obtained from the hydrolysis of the methyl ester) can be used to attach the phosphonate moiety to a solid support, creating a recyclable catalyst.

Organophosphorus compounds are also used as catalysts in a variety of reactions, including C-C bond-forming reactions. researchgate.net Phosphine-centered radicals, for example, can be generated from tertiary phosphines and participate in various activation modes and reactions. researchgate.net Derivatives of phosphonobutanoates could potentially be used to generate novel phosphorus-based catalysts with tailored electronic and steric properties.

Furthermore, the development of "tunable" reagents from phosphate and phosphonate esters is an area of growing interest. rsc.org By modifying the groups attached to the phosphorus atom and the rest of the molecule, it is possible to fine-tune the reactivity of these compounds for specific applications in organic synthesis. The phosphonobutanoate structure offers a flexible platform for such modifications, paving the way for the development of new generations of organophosphorus reagents and catalysts.

Q & A

Q. What strategies are effective for studying the metabolic stability of this compound in mammalian systems?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes, quantifying parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks.

- Stable Isotope Tracing : Use -labeled this compound to track metabolic fate in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.